![molecular formula C12H10ClN3O4S B1293993 [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid CAS No. 1142209-70-8](/img/structure/B1293993.png)

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

Übersicht

Beschreibung

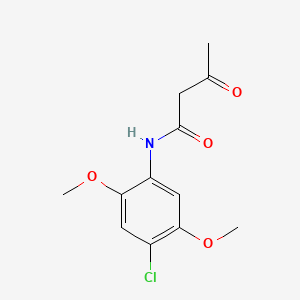

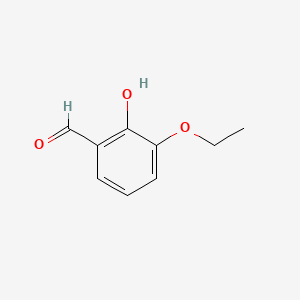

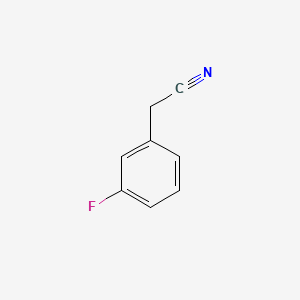

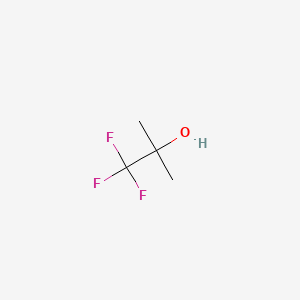

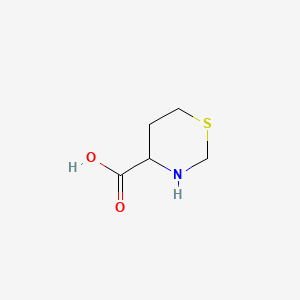

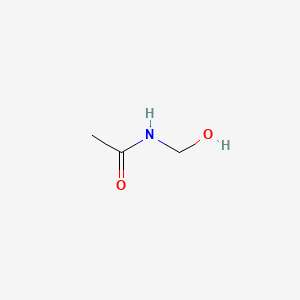

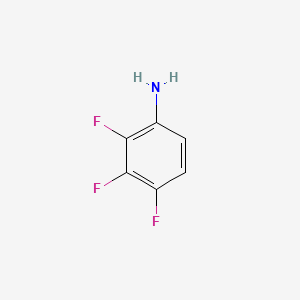

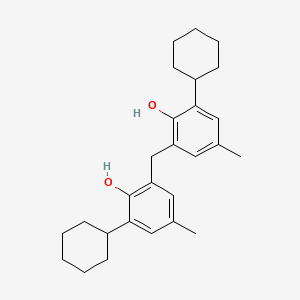

The compound , [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid, is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse pharmacological activities, and modifications on this core structure can lead to compounds with significant biological properties. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the papers, which are derivatives of thiadiazole and have been synthesized for potential use as chemical modifiers or as anticancer agents .

Synthesis Analysis

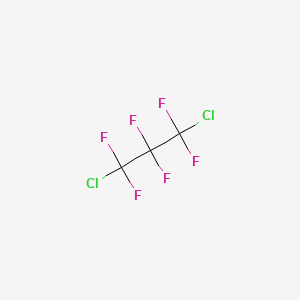

The synthesis of thiadiazole derivatives can be complex, involving multiple steps and reagents. In the first paper, an efficient preparation method for a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, is described. This compound was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, and its stereochemical structure was confirmed by X-ray crystallography . The second paper reports an environmentally friendly, rapid, and convenient one-pot ultrasound-promoted synthesis of novel thiadiazole derivatives, which suggests that similar methods could potentially be applied to the synthesis of [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their biological activity. In the first paper, the stereochemical structure of the synthesized compound was determined using X-ray crystallography, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule . This technique could similarly be used to analyze the molecular structure of [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid to ensure the correct stereo

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Scientific Field : Pharmacology

- Summary of Application : Compounds similar to the one you mentioned, specifically 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, have been synthesized and tested for antiviral activity . These compounds have shown certain anti-tobacco mosaic virus activity .

- Methods of Application : The synthesis of these compounds involved a six-step process starting from 4-chlorobenzoic acid . This process included esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .

- Results or Outcomes : The bioassay tests showed that certain compounds possessed anti-tobacco mosaic virus activity .

Cytotoxic Activity

- Scientific Field : Oncology

- Summary of Application : Certain 1,3,4-thiadiazoles, which are structurally similar to the compound you mentioned, have been studied for their cytotoxic activity . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

- Methods of Application : The study involved the synthesis of various 1,3,4-thiadiazoles and testing their cytotoxic activity .

- Results or Outcomes : The study revealed a structure-activity relationship, indicating that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Anti-Salmonella Typhi Activity

- Scientific Field : Microbiology

- Summary of Application : Certain 2-amino-1,3,4-oxadiazole derivatives, which are structurally similar to the compound you mentioned, have been synthesized and tested for their activity against Salmonella typhi . Salmonella typhi is the bacterium that causes typhoid fever .

- Methods of Application : The study involved the synthesis of various 2-amino-1,3,4-oxadiazole derivatives and testing their antibacterial activity against Salmonella typhi .

- Results or Outcomes : The study found that compounds 3, 4, 10, 11, and 15 showed significant activity against Salmonella typhi .

Anti-Inflammatory Activity

- Scientific Field : Pharmacology

- Summary of Application : Certain indole derivatives, which are structurally similar to the compound you mentioned, have been studied for their anti-inflammatory activity . These compounds have shown promising results .

- Methods of Application : The study involved the synthesis of various indole derivatives and testing their anti-inflammatory activity .

- Results or Outcomes : The study found that compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Anti-HIV Activity

- Scientific Field : Virology

- Summary of Application : Certain indole derivatives, which are structurally similar to the compound you mentioned, have been studied for their anti-HIV activity . These compounds have shown promising results .

- Methods of Application : The study involved the synthesis of various indole derivatives and testing their anti-HIV activity .

- Results or Outcomes : The study found that certain compounds showed inhibitory activity against HIV .

Anticancer Activity

- Scientific Field : Oncology

- Summary of Application : Certain 3, 5-Bis (indolyl)-1, 2, 4-thiadiazoles, which are structurally similar to the compound you mentioned, have been studied for their cytotoxicity against selected human cancer cell lines .

- Methods of Application : The study involved the synthesis of various 3, 5-Bis (indolyl)-1, 2, 4-thiadiazoles and testing their cytotoxic activity .

- Results or Outcomes : The study found that compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole (56) gave the most potent activity (anticancer) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4S/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLLIDAXWRTFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN=C(S2)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128943 | |

| Record name | Acetic acid, 2-[[5-[[(3-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid | |

CAS RN |

1142209-70-8 | |

| Record name | Acetic acid, 2-[[5-[[(3-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[[5-[[(3-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)